ML 352 hydrochloride

CHT Noncompetitive inhibition Allosteric modulation

ML 352 hydrochloride is the first potent and selective noncompetitive CHT inhibitor developed since hemicholinium-3. With an allosteric mechanism (Ki=92 nM), inhibition is not surmountable by extracellular choline, ensuring reliable in vitro and in vivo data. Its rigorously profiled selectivity against >65 GPCRs, ion channels, and transporters eliminates off-target confounding. Choose ML 352 for definitive, reproducible cholinergic signaling studies.

Molecular Formula C21H29N3O4.HCl
Molecular Weight 423.93
Cat. No. B1574526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 352 hydrochloride
Synonyms4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride
Molecular FormulaC21H29N3O4.HCl
Molecular Weight423.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 352 Hydrochloride: A Selective, Noncompetitive Presynaptic Choline Transporter Inhibitor for Cholinergic Research


ML 352 hydrochloride is a small-molecule, noncompetitive inhibitor of the presynaptic, high-affinity choline transporter (CHT), which is the rate-limiting determinant of acetylcholine (ACh) synthesis [1]. It was identified via a high-throughput screen and subsequent medicinal chemistry optimization as a high-affinity ligand (Ki = 92 nM) with a novel allosteric mechanism of action [2]. This compound represents the first potent and selective CHT inhibitor developed since the identification of hemicholinium-3 (HC-3) more than 50 years ago, providing a novel pharmacological tool for manipulating cholinergic signaling [3].

Why Generic Substitution Fails for ML 352 Hydrochloride: The Need for a Noncompetitive CHT Probe with Defined Selectivity


CHT inhibition as a pharmacological strategy is highly underdeveloped; for over 50 years, hemicholinium-3 (HC-3) was the sole tool compound available, but its competitive mechanism, limited potency in vivo, and off-target liabilities restrict its utility [1]. ML 352 overcomes these limitations through a noncompetitive, allosteric mode of action that does not require competing with high extracellular choline concentrations and maintains inhibition even in the presence of substrate [2]. Furthermore, its selectivity has been rigorously profiled against a panel of over 65 GPCRs, ion channels, and transporters, establishing a clean ancillary pharmacology that is essential for unambiguous interpretation of experimental outcomes [3]. These attributes render in-class compounds or unvalidated CHT ligands unsuitable as interchangeable substitutes.

ML 352 Hydrochloride: Quantitative Evidence for Differentiated Target Engagement and Selectivity


High-Affinity CHT Inhibition with a Noncompetitive Mechanism Differentiates ML 352 from HC-3

ML 352 inhibits CHT with high affinity (Ki = 92 nM) via a noncompetitive, allosteric mechanism. This is in direct contrast to the classic CHT inhibitor, hemicholinium-3 (HC-3), which acts competitively. In functional assays, ML 352 reduced the Vmax of choline uptake by ~70% at 200 nM in human CHT-expressing HEK293 cells, consistent with noncompetitive inhibition that cannot be overcome by increasing substrate concentration [1].

CHT Noncompetitive inhibition Allosteric modulation

Broad Selectivity Profile: Minimal Off-Target Activity Across 68+ Targets

ML 352 was screened at 10 μM in Eurofins' Lead Profiling Screen, a binding assay panel comprising 68 GPCRs, ion channels, and transporters. It did not show any significant inhibition (>50% inhibition at 10 μM) against any of the tested targets, including dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) [1][2]. This clean ancillary pharmacology profile distinguishes ML 352 from earlier, less selective CHT ligands.

Selectivity Off-target profiling GPCR

In Vivo CNS Exposure: Modest but Defined Brain Penetration (Kp = 0.2)

ML 352 demonstrates modest but defined central nervous system (CNS) penetration. In a mouse tissue distribution study, the brain-to-plasma partition coefficient (Kp) was measured at 0.2, with total brain concentrations reaching 23.4 ng/g and CSF levels at 11.8 ng/g [1]. While this represents a moderate CNS exposure, it is a quantifiable baseline that enabled the compound's use as a tool for probing CNS components of CHT function in vivo and served as the starting point for the development of VU6001221, an optimized analog with improved CNS penetration [2].

CNS penetration Pharmacokinetics Brain Kp

Foundational Probe for CHT Tool Compound Optimization: ML 352 as the Parent Scaffold for VU6001221

ML 352 served as the foundational probe for the development of VU6001221, an improved in vivo CHT inhibitor tool compound. While ML 352 exhibits a high intravenous plasma clearance and modest CNS penetration, it provided the essential scaffold and pharmacological profile upon which further medicinal chemistry efforts were based [1]. Optimization efforts focused on tuning the electronics of the central phenyl core yielded VU6001221, which retained comparable CHT inhibitory potency but with significantly improved pharmacokinetics and CNS penetration, enabling the first evaluation of a CHT inhibitor in a rodent cognition model (Novel Object Recognition) [2]. ML 352 therefore represents the critical parent molecule for this emerging class of CNS-penetrant CHT probes.

Lead optimization CHT inhibitor Tool compound

Consistent Potency Across Human and Rodent CHT Orthologs

ML 352 exhibits consistent high-affinity inhibition across human and rodent CHT orthologs. In HEK293 cells expressing human CHT, the Ki was 92 ± 2.8 nM. In native mouse forebrain synaptosomes, the Ki was 166 ± 12 nM [1]. This comparable potency across species validates its utility for translational studies from in vitro human systems to in vivo rodent models, a feature not always guaranteed for novel chemical probes.

Species cross-reactivity CHT ortholog Synaptosomes

Clean CYP450 Profile: No Inhibition of Major Drug-Metabolizing Isoforms

ML 352 was evaluated for inhibition of four major human cytochrome P450 (CYP) isoforms: CYP1A2, CYP2C9, CYP2D6, and CYP3A4. At concentrations up to 30 µM, ML 352 exhibited no significant inhibitory activity against any of these isoforms [1]. This clean CYP profile reduces the likelihood of confounding drug-drug interactions or metabolic interference in complex in vivo study designs, and it distinguishes ML 352 from tool compounds that may inadvertently modulate hepatic metabolism.

CYP450 Drug-drug interaction Metabolic stability

Recommended Application Scenarios for ML 352 Hydrochloride Based on Empirical Evidence


In Vitro Studies Requiring Reliable, Noncompetitive CHT Inhibition Without Substrate Interference

ML 352's noncompetitive, allosteric mechanism (Ki = 92 nM) ensures that its inhibitory effect is not surmountable by increasing extracellular choline concentrations [1]. This makes it ideal for in vitro assays (e.g., synaptosomal uptake, transfected cell lines) where choline levels may vary or where precise, concentration-dependent inhibition of CHT function is required without the confounding variable of substrate competition.

Selective Pharmacological Manipulation of Cholinergic Signaling in Complex Biological Systems

Given its clean ancillary pharmacology profile—showing no significant inhibition of 68 GPCRs, ion channels, and transporters at 10 µM, including DAT, SERT, NET, AChE, and ChAT—ML 352 is the preferred tool for experiments where off-target effects could confound interpretation [1][2]. It is particularly well-suited for studies in brain slice electrophysiology or primary neuronal cultures where multiple neurotransmitter systems are co-expressed.

Acute Rodent Behavioral or Mechanistic Studies with Defined CNS Exposure

ML 352 demonstrates modest but quantifiable brain penetration (Kp = 0.2) [1]. While its high plasma clearance limits sustained exposure, it is suitable for acute dosing paradigms (e.g., intraperitoneal or intravenous) in mice or rats where the goal is to probe the immediate functional consequences of CHT inhibition on ACh signaling, locomotor activity, or stress-related behaviors.

Medicinal Chemistry Benchmarking and Lead Optimization of Novel CHT Inhibitors

As the first potent, selective, and noncompetitive CHT inhibitor reported since HC-3, ML 352 serves as the definitive benchmark for evaluating new chemical entities targeting CHT [1][2]. Its comprehensive in vitro and in vivo characterization (potency, mechanism, selectivity, PK, and brain penetration) provides a gold-standard reference profile against which novel CHT ligands can be compared in lead optimization campaigns.

Quote Request

Request a Quote for ML 352 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.